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Compound of Interest

Compound Name: 5-Chloroisophthalaldehyde

CAS No.: 105511-08-8

Cat. No.: B017556 Get Quote

Technical Guide to Fundamental Reactivity & Applications

Executive Summary
5-Chloroisophthalaldehyde (CAS: 4545-21-5) is a critical

-symmetric building block in modern organic synthesis. Its utility stems from its orthogonal
reactivity: it possesses two electrophilic aldehyde handles (

) for network formation and a deactivated aryl chloride (

) for late-stage functionalization.

This duality makes it indispensable in two high-value sectors:

Covalent Organic Frameworks (COFs): Acting as a linear, 2-connected linker that allows for

Post-Synthetic Modification (PSM) via the chlorine site.

Medicinal Chemistry: Serving as a precursor for "hinge" regions in drug design and

fluorophore synthesis (e.g., BODIPY derivatives).

Structural Reactivity Analysis
To manipulate this molecule effectively, one must understand its electronic landscape.
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The Formyl Groups (-CHO): Positioned meta to each other, they are strongly electron-

withdrawing. They are the primary sites for condensation reactions (Schiff base,

Knoevenagel).

The Chlorine Atom (-Cl): Located at the 5-position, it is electronically activated by the two

ortho-formyl groups. While aryl chlorides are typically inert to Nucleophilic Aromatic

Substitution (

), the electron-deficiency of the isophthalaldehyde core makes this specific chloride
moderately susceptible to displacement, and highly reactive in Palladium-catalyzed cross-
couplings.
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Figure 1: Divergent synthetic pathways for 5-Chloroisophthalaldehyde. The aldehyde groups

drive network formation (Blue/Green), while the chlorine atom drives functionalization (Red).

Primary Workflow: Imine-Linked COF Synthesis
The most prevalent application of 5-chloroisophthalaldehyde is in the synthesis of Covalent

Organic Frameworks (COFs). The molecule acts as a linear linker, reacting with trigonal

amines (e.g., 1,3,5-tris(4-aminophenyl)benzene) to form hexagonal porous networks.
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Mechanism
The reaction proceeds via acid-catalyzed nucleophilic attack of the amine on the carbonyl

carbon, followed by dehydration.

Critical Insight: The reversibility of this reaction is key. High crystallinity requires a
"thermodynamic error-correction" process, achieved by solvothermal synthesis where water is
slowly removed or equilibrium is modulated.

Experimental Protocol: Solvothermal Synthesis
Objective: Synthesis of a highly crystalline, imine-linked COF.

Reagent Prep:

Charge a Pyrex tube (o.d. × i.d. = 10 × 8 mm) with 5-Chloroisophthalaldehyde (0.15

mmol) and 1,3,5-Tris(4-aminophenyl)benzene (TAPB) (0.10 mmol).

Note: The stoichiometry must be precise (3:2 ratio of aldehyde:amine functional groups) to

prevent defects.

Solvent System:

Add a mixture of o-Dichlorobenzene (o-DCB) and n-Butanol (1:1 v/v, 1.5 mL).

Why this mix? o-DCB solubilizes the aromatic segments, while n-Butanol aids in the

reversibility of the imine bond formation.

Catalyst:

Add aqueous Acetic Acid (6M, 0.15 mL).

Degassing (Crucial):

Flash freeze the tube in liquid nitrogen.

Vacuum pump the headspace, then thaw. Repeat this Freeze-Pump-Thaw cycle 3 times.

Reason: Oxygen promotes oxidative decomposition of amines and inhibits crystallization.
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Reaction:

Flame-seal the tube under vacuum.

Place in an oven at 120°C for 72 hours.

Workup:

Cool to room temperature.[1][2] Filter the precipitate.[1]

Wash exhaustively with THF and Acetone to remove unreacted monomers.

Activate by Soxhlet extraction (THF, 24 h) and dry under vacuum at 80°C.

The Orthogonal Handle: Suzuki-Miyaura Coupling
The chlorine atom at position 5 is often retained during COF synthesis to allow for Post-

Synthetic Modification (PSM). However, it can also be modified before polymerization to create

custom ligands.

Challenges & Solutions
Aryl chlorides are generally sluggish in Suzuki couplings compared to bromides. However, the

electron-withdrawing aldehyde groups at positions 1 and 3 decrease the electron density at C5,

facilitating the oxidative addition of Pd(0).

Optimized Protocol (Ligand-Enhanced)
Objective: Coupling with Phenylboronic acid.
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Parameter Condition Rationale

Catalyst (1-2 mol%) Source of Pd(0).[3]

Ligand XPhos or SPhos (2-4 mol%)

Electron-rich, bulky phosphine

ligands are required to activate

the aryl chloride bond.

Base (2.0 equiv)
Anhydrous base preferred to

minimize aldol side reactions.

Solvent 1,4-Dioxane

High boiling point, good

solubility for organic

intermediates.

Temp 100°C
Required energy barrier for Ar-

Cl bond activation.

Step-by-Step:

In a glovebox or under Argon, combine 5-Chloroisophthalaldehyde (1.0 eq), Boronic Acid

(1.2 eq),

, XPhos, and

.

Add dry 1,4-Dioxane.

Heat at 100°C for 12-24 hours.

Purification: The product will contain two aldehyde groups. Avoid amine-based

chromatography (silica with triethylamine) as it may form Schiff bases on the column. Use

standard silica gel with Hexane/EtOAc.

Reduction to 5-Chloroisophthalyl Alcohol
This reaction converts the linker into a cross-linking agent for polyurethanes or polyesters.
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Protocol
Dissolve 5-Chloroisophthalaldehyde (10 mmol) in Methanol/THF (1:1).

Cool to 0°C.

Add Sodium Borohydride (

) (1.1 equiv per aldehyde group = 2.2 equiv total) portion-wise.

Caution: Exothermic hydrogen evolution.

Stir at 0°C for 30 mins, then warm to RT for 2 hours.

Quench: Add sat.

solution carefully.

Extract with Ethyl Acetate. The product is a diol and may require polar solvents for extraction.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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